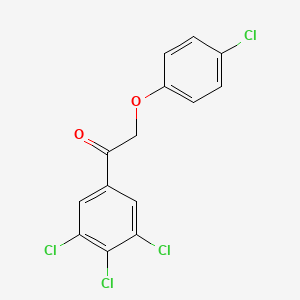

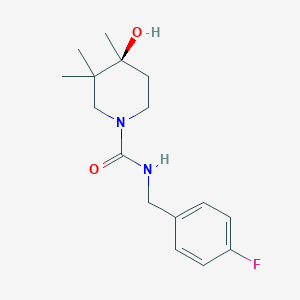

![molecular formula C15H10N2S B5635573 2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)

2-(2-thienyl)imidazo[2,1-a]isoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazoisoquinolines involves cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with thienyl-based substrates yielding products in excellent conditions using a Pd catalyst only (Pandey, Bhowmik, & Batra, 2013). Another approach for the synthesis of similar compounds involves using Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst in a one-pot three-component reaction (Maleki, 2014).

Molecular Structure Analysis

The molecular structure of imidazoisoquinolines can be diverse, with modifications at various positions leading to different derivatives. The core structure typically involves an imidazo ring fused to an isoquinoline moiety, providing a scaffold for further functionalization and structural diversity.

Chemical Reactions and Properties

Imidazoisoquinolines undergo various chemical reactions, including one-pot three-component syntheses, cascade cyclizations, and modifications like sulfenylation/selenation. These reactions facilitate the introduction of functional groups and the construction of complex molecular architectures (Wang et al., 2022).

Applications De Recherche Scientifique

Bronchoconstriction and Hemoconcentration Inhibition

One significant application of derivatives of imidazo[2,1-a]isoquinoline, specifically in the realm of medical chemistry, is their use as antagonists for platelet-activating factor receptors. A study by Houlihan et al. (1993) focused on the modification of these compounds, resulting in analogs that demonstrated increased potency in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction and hemoconcentration in guinea pigs. This indicates potential therapeutic applications in treating conditions related to bronchoconstriction and hemoconstriction (Houlihan et al., 1993).

Antitumor Activities

Another area of research involving imidazo[2,1-a]isoquinoline derivatives is in the development of antitumor agents. Khodair et al. (2004) synthesized new polycyclic fused-ring systems related to imidazo[2,1-a]isoquinoline, some of which were tested for their antitumor activities. This research contributes to the ongoing exploration of novel compounds in cancer therapy (Khodair, Gesson, & El‐Ashry, 2004).

Synthesis Methods and Biological Activity

The synthesis methods of imidazo[2,1-a]isoquinolines have been a subject of research due to their biological activities. Hou et al. (2004) reported a novel method for synthesizing these compounds, highlighting their significance in various biological applications, such as their anti-inflammatory, antirhinoviral, local anesthetic, antiulcer, and contragestational properties (Hou, Wang, Huang, & Chen, 2004).

Derivatives Synthesis via Radical Cyclization

Liu et al. (2020) introduced a novel synthesis method for benzo[4,5]imidazo[2,1-a]isoquinolin derivatives. This method involves visible-light-induced radical cascade cyclization, yielding various derivatives that could have potential applications in pharmaceutical or material sciences (Liu, Yang, He, & Guan, 2020).

Lck Kinase Inhibitors

Research by Snow et al. (2002) identified imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, an enzyme involved in T-cell activation and immune response regulation. These compounds have potential therapeutic applications in immunological diseases and cancers (Snow et al., 2002).

Propriétés

IUPAC Name |

2-thiophen-2-ylimidazo[2,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNEGGFOJLIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Thiophen-2-yl)imidazo[2,1-a]isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

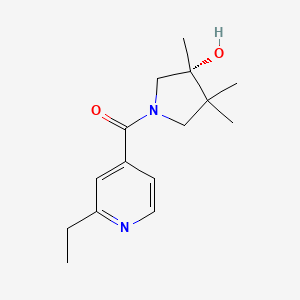

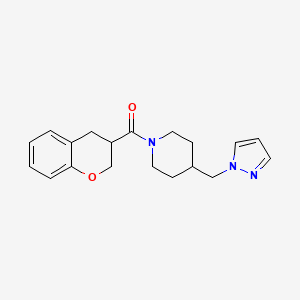

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)

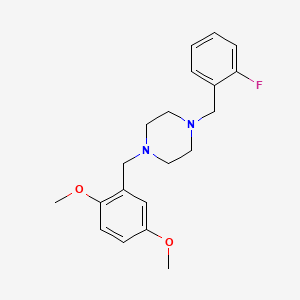

![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)

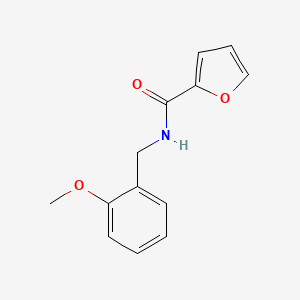

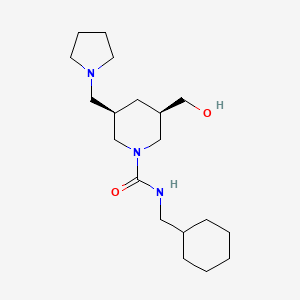

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)

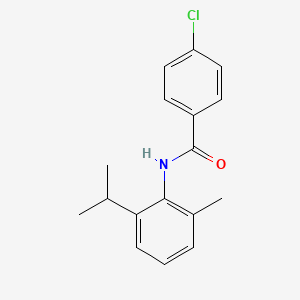

![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5635580.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)